molecular formula C6H3BrN2OS B2867889 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1289047-21-7

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2867889
CAS No.: 1289047-21-7
M. Wt: 231.07
InChI Key: SAPWTJURFVYMAM-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a brominated heterocyclic compound characterized by the presence of an imidazo[2,1-b][1,3]thiazole core structure with a bromine atom at the 2-position and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-5-formylthiazole with an appropriate imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.

Major Products Formed:

  • Oxidation: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

  • Reduction: 2-Hydroxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

  • Substitution: 2-Aminoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Scientific Research Applications

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is structurally similar to other brominated imidazo[2,1-b]thiazoles, but its unique formyl group at the 5-position sets it apart. Some similar compounds include:

  • 2-Bromoimidazo[2,1-b]thiazole-5-carboxylic acid: Lacks the formyl group.

  • 2-Bromoimidazo[2,1-b]thiazole-5-methanol: Contains a methanol group instead of a formyl group.

These compounds may exhibit different chemical reactivity and biological activities due to their structural differences.

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWTJURFVYMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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